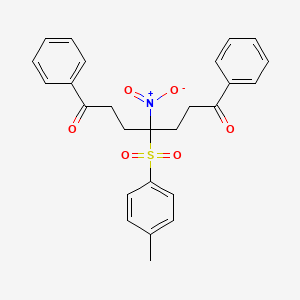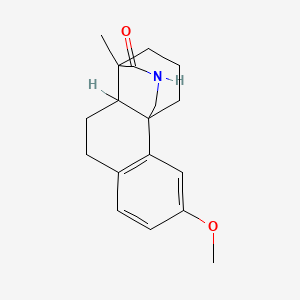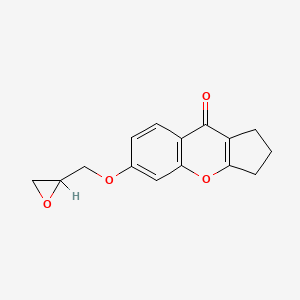
6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a chromenone core fused with a cyclopentane ring and an oxirane (epoxide) group attached via a methoxy linker. Its intricate structure suggests a range of chemical reactivity and biological activity, making it a subject of interest in synthetic chemistry and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one typically involves multiple steps, starting from readily available precursors. One common route includes:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic or basic conditions to form the chromenone structure.
Cyclopentane Ring Formation: The chromenone intermediate undergoes cyclization with a suitable reagent, such as a Grignard reagent, to introduce the cyclopentane ring.
Epoxide Introduction: The final step involves the epoxidation of an allylic alcohol or alkene precursor using a peracid (e.g., m-chloroperbenzoic acid) to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring or the chromenone core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amino or thioether derivatives.
科学的研究の応用
Chemistry
In synthetic chemistry, 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology
Biologically, this compound has potential as a pharmacophore due to its structural similarity to bioactive natural products. It may exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new drugs for treating diseases like cancer or inflammatory disorders.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, including agrochemicals and materials with specific properties. Its unique structure may impart desirable characteristics to these products, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the chromenone core may interact with cellular pathways involved in oxidative stress or inflammation, modulating their activity.
類似化合物との比較
Similar Compounds
6-(2-Oxiranylmethoxy)-2,3-dihydrobenzofuran-9(1H)-one: Similar structure but with a benzofuran core instead of chromenone.
6-(2-Oxiranylmethoxy)-2,3-dihydroindole-9(1H)-one: Contains an indole core, offering different biological activity.
6-(2-Oxiranylmethoxy)-2,3-dihydroquinoline-9(1H)-one: Features a quinoline core, which may affect its reactivity and applications.
Uniqueness
The uniqueness of 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one lies in its combination of a chromenone core with a cyclopentane ring and an oxirane group. This structural arrangement provides a distinct set of chemical properties and biological activities, differentiating it from other similar compounds. Its potential for diverse chemical modifications and biological interactions makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
84229-44-7 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC名 |
6-(oxiran-2-ylmethoxy)-2,3-dihydro-1H-cyclopenta[b]chromen-9-one |
InChI |
InChI=1S/C15H14O4/c16-15-11-2-1-3-13(11)19-14-6-9(4-5-12(14)15)17-7-10-8-18-10/h4-6,10H,1-3,7-8H2 |
InChIキー |
QBJYPNNFXLNYRS-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)OC3=C(C2=O)C=CC(=C3)OCC4CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


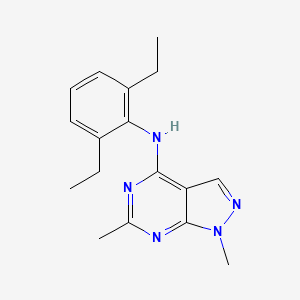
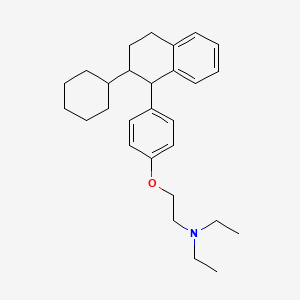
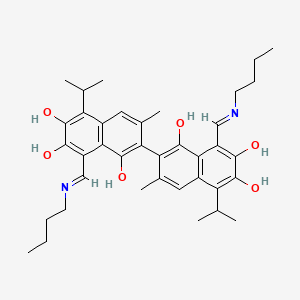
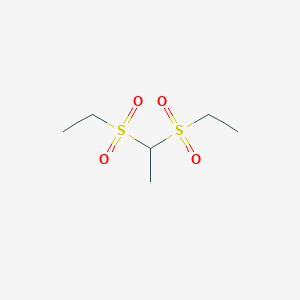
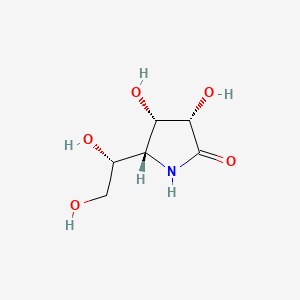

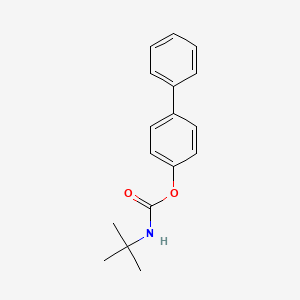

![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
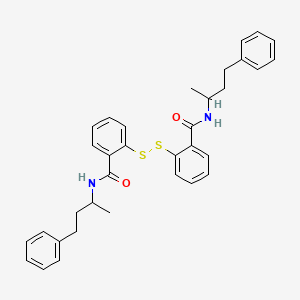

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
